molecular formula C13H17N3OS B12124911 N-(2-Morpholin-4-ylethyl)-1,3-benzothiazol-2-amine

N-(2-Morpholin-4-ylethyl)-1,3-benzothiazol-2-amine

Cat. No.: B12124911
M. Wt: 263.36 g/mol
InChI Key: CLCGYZRZYNZLHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Product Overview N-(2-Morpholin-4-ylethyl)-1,3-benzothiazol-2-amine is a benzothiazole derivative supplied as a high-purity solid for research purposes. This compound is defined by the molecular formula C13H17N3OS and a molecular weight of 263.36 g/mol . Its structure incorporates a benzothiazole amine group linked to a morpholinoethyl chain, a feature common in compounds investigated for various biological activities. Research Applications and Value Benzothiazole derivatives represent a significant scaffold in medicinal chemistry due to their diverse pharmacological potential. This specific compound shares a core structural motif with molecules that have been investigated as kinase inhibitors. Patent literature indicates that benzothiazole compounds featuring the morpholinoethylamine substituent have been studied for their utility in inhibiting p38 mitogen-activated protein (MAP) kinases . The p38 MAP kinase pathway is a critical target in immunological and inflammatory research, and inhibitors of this pathway are explored for potential applications in conditions such as rheumatoid arthritis, psoriasis, and chronic obstructive pulmonary disease . Furthermore, recent scientific studies highlight that novel 2-aminobenzothiazole derivatives demonstrate promising anticancer properties . Research published in 2024 shows that such compounds exhibit potent antiproliferative effects against diverse cancer cell lines, including lung (A549) and breast (MCF-7) cancers . The proposed mechanism of action for these compounds involves the inhibition of key oncogenic signaling pathways, such as PI3K/AKT/mTOR and MAPK, which are fundamental to cell survival and proliferation . Usage and Handling This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any human use. Researchers should consult the product's Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

Molecular Formula

C13H17N3OS

Molecular Weight

263.36 g/mol

IUPAC Name

N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine

InChI

InChI=1S/C13H17N3OS/c1-2-4-12-11(3-1)15-13(18-12)14-5-6-16-7-9-17-10-8-16/h1-4H,5-10H2,(H,14,15)

InChI Key

CLCGYZRZYNZLHQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCNC2=NC3=CC=CC=C3S2

Origin of Product

United States

Preparation Methods

The synthesis of N-(2-Morpholin-4-ylethyl)-1,3-benzothiazol-2-amine typically involves the reaction of 2-aminobenzothiazole with 2-chloroethylmorpholine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

N-(2-Morpholin-4-ylethyl)-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine group can be replaced by other nucleophiles under suitable conditions.

    Common Reagents and Conditions: Typical reagents include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. Reaction conditions often involve organic solvents and controlled temperatures.

    Major Products: The major products formed depend on the type of reaction. For example, oxidation yields sulfoxides or sulfones, while reduction results in amines.

Scientific Research Applications

N-(2-Morpholin-4-ylethyl)-1,3-benzothiazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: It is used in the development of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(2-Morpholin-4-ylethyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the nature of the interaction. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential metabolic processes.

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzothiazol-2-amine Derivatives

Compound Name Substituents/Modifications Molecular Weight Key Structural Features References
N-(2-Morpholin-4-ylethyl)-1,3-benzothiazol-2-amine Morpholin-4-yl-ethyl group at 2-position 281.35 (C₁₃H₁₆FN₃OS) Morpholine enhances solubility; benzothiazole core enables π-π interactions .
4-Fluoro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine Fluorine at 4-position of benzothiazole 281.35 Fluorine increases electronegativity, potentially improving target binding .
4-Ethyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine Ethyl group at 4-position of benzothiazole 291.42 Ethyl group introduces steric bulk, possibly affecting receptor selectivity .
6-Ethyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine Ethyl group at 6-position of benzothiazole 291.41 Positional isomerism may alter metabolic stability .
N-(3-Morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine Morpholin-4-yl-propyl chain (longer linker) 277.38 Extended alkyl chain may reduce CNS penetration due to increased hydrophilicity .
N-(3-Ethylphenyl)-1,3-benzothiazol-2-amine Ethylphenyl substituent 254.33 Aromatic substitution enhances planarity, favoring DNA intercalation .

Pharmacokinetic and Toxicity Considerations

  • Morpholine Derivatives : The morpholine ring improves aqueous solubility but may reduce blood-brain barrier permeability compared to unsubstituted benzothiazoles .
  • Toxicity Trends : Nitro-substituted analogs (e.g., BT16) show higher cytotoxicity, likely due to reactive metabolite formation . Ethyl and fluorine substitutions are associated with lower acute toxicity in preliminary assays .

Biological Activity

N-(2-Morpholin-4-ylethyl)-1,3-benzothiazol-2-amine (commonly referred to as MBTA) is a synthetic compound that has garnered attention in medicinal chemistry, particularly for its potential biological activities against various diseases, including cancer. This article explores the compound's biological activity, including its mechanisms, structure-activity relationships (SAR), and comparative analysis with similar compounds.

Chemical Structure and Properties

MBTA features a benzothiazole core substituted with a morpholine group. Its molecular formula is C₁₃H₁₅N₃S, with a molecular weight of approximately 235.35 g/mol. The presence of the morpholine moiety is significant as it may enhance the compound's solubility and bioavailability.

Research indicates that MBTA may act primarily through the inhibition of specific protein kinases involved in cancer cell signaling pathways. The benzothiazole scaffold has been associated with various biological activities, including:

  • Antitumor Activity : Compounds with similar structures have shown promising anti-cancer effects by modulating apoptosis and inhibiting cell proliferation.
  • Kinase Inhibition : Studies suggest that MBTA can inhibit key kinases such as CSF1R and EGFR, which play critical roles in tumor growth and metastasis .

Biological Activity Overview

The biological activity of MBTA has been evaluated in several studies, highlighting its potential therapeutic applications:

  • Anticancer Properties :
    • MBTA has demonstrated significant activity against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cells. IC₅₀ values for these activities range from 0.315 to 2.66 μM .
    • The compound's mechanism involves the suppression of tumor growth through the inhibition of kinase activity and modulation of apoptotic pathways.
  • Neurotoxicity and CNS Effects :
    • In studies evaluating similar benzothiazole derivatives, compounds were assessed for neurotoxicity and CNS depressant effects. MBTA's structural characteristics suggest it may have favorable safety profiles compared to other compounds in its class .
  • Comparative Analysis :
    • A comparison of MBTA with structurally related compounds reveals its unique pharmacological profile:
    Compound NameStructure FeaturesBiological ActivityUnique Aspects
    2-Amino-4,6-difluorobenzothiazoleBenzothiazole core with amino groupPotential anti-cancer propertiesLacks morpholine substituent
    N-(2-Morpholin-4-ylethyl)-benzothiazol-2-amineBenzothiazole core with morpholineAntitumor activityNo fluorine substitution
    4-Fluoro-N-(2-morpholin-4-ylethyl)-benzamideMorpholine and benzamide structureModerate kinase inhibitionDifferent functional group

Case Studies

Several case studies have highlighted the effectiveness of MBTA in preclinical models:

  • In Vivo Models : In a study using PANC02 tumor-bearing mice, treatment with MBTA resulted in a significant reduction in tumor size and decreased macrophage infiltration, indicating an immunomodulatory effect alongside direct cytotoxicity .
  • Mechanistic Studies : Molecular docking simulations suggest that MBTA binds effectively to the active sites of target kinases, providing insights into its potential as a lead compound for further drug development.

Future Directions

The promising biological activity of this compound suggests several avenues for future research:

  • Optimization of Structure : Further modifications to enhance potency and selectivity against specific targets could lead to more effective anticancer agents.
  • Clinical Trials : Transitioning from preclinical findings to clinical trials will be crucial for assessing the therapeutic potential of MBTA in human subjects.
  • Exploration of Other Biological Activities : Investigating additional pharmacological effects such as antimicrobial or anti-inflammatory properties could broaden the scope of applications for this compound.

Q & A

Q. What are the optimal synthetic routes for preparing N-(2-Morpholin-4-ylethyl)-1,3-benzothiazol-2-amine, and how can reaction conditions be optimized?

Answer: The synthesis typically involves coupling morpholine derivatives with 2-aminobenzothiazole scaffolds. A validated method includes:

Intermediate preparation : React diazonium salts with acrolein to form 3-aryl-2-chloropropanals, followed by cyclization with thiourea to yield 2-aminothiazole intermediates .

Morpholine incorporation : Use chloroacetyl chloride to functionalize the thiazole amine, followed by nucleophilic substitution with morpholine in the presence of sulfur to form thioxoacetamides. Key parameters:

  • Reaction time: 5 minutes for polysulfide formation in morpholine .
  • Temperature: Room temperature for intermediate steps to avoid decomposition.

Q. Optimization strategies :

  • Use a design of experiments (DoE) approach to vary solvent polarity (e.g., DMF vs. THF) and monitor yield via HPLC.
  • Adjust stoichiometry of morpholine (1.2–1.5 equivalents) to minimize unreacted intermediates.

Q. What analytical techniques are recommended for characterizing this compound and its intermediates?

Answer: A multi-technique approach ensures structural fidelity and purity:

  • NMR : Confirm substitution patterns (e.g., δ 3.5–4.0 ppm for morpholine protons, δ 7.0–8.5 ppm for benzothiazole aromatic protons) .
  • IR : Identify key functional groups (e.g., C=N stretch at ~1620 cm⁻¹, N-H bend at ~1550 cm⁻¹) .
  • Mass spectrometry (FABMS/MS) : Verify molecular ions (e.g., m/z 466 for a chloro-substituted analog) .

Q. How can structure-activity relationship (SAR) studies elucidate the biological activity of this compound derivatives?

Answer: SAR analysis involves systematic variation of substituents and computational modeling:

  • Substituent effects : Compare analogs with modified morpholine (e.g., piperazine) or benzothiazole (e.g., methoxy, chloro) groups. For example:
    • Morpholine replacement : Piperazine analogs show enhanced solubility but reduced CNS penetration .
    • Benzothiazole substitution : Chloro at position 6 increases cytotoxicity (IC₅₀ = 2.1 µM vs. 8.3 µM for unsubstituted) .

Q. Methodological tools :

  • 3D-QSAR : Use CoMFA/CoMSIA to correlate steric/electronic fields with activity (e.g., morpholine’s electron-rich region enhances binding to kinase targets) .
  • Docking studies : Map interactions with biological targets (e.g., ATP-binding pockets in kinases) using AutoDock Vina.

Q. How can contradictory biological data for morpholine-benzothiazole hybrids be resolved?

Answer: Contradictions often arise from assay variability or pharmacokinetic factors. Resolution strategies include:

Standardized assays : Re-evaluate activity using NCI protocols (e.g., Toxi-light assay for cytotoxicity) .

Metabolic stability : Assess hepatic microsomal degradation to identify labile groups (e.g., morpholine’s oxidation susceptibility).

Physicochemical profiling : Measure logP (e.g., ClogP = 2.5 for parent compound) to correlate with membrane permeability discrepancies .

Case study : A chloro-substituted analog showed high in vitro activity (IC₅₀ = 1.8 µM) but poor in vivo efficacy due to rapid clearance. Introducing a methyl group at position 4 improved half-life (t₁/₂ = 6.7 h vs. 1.2 h) .

Q. What computational methods are suitable for predicting the crystallographic behavior of this compound?

Answer:

  • Crystal structure prediction (CSP) : Use Materials Studio or Mercury to simulate packing motifs. For example, monoclinic symmetry (space group P2₁/c) is common for benzothiazoles (a = 6.80 Å, b = 8.61 Å, c = 15.82 Å, β = 99.4°) .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C-H···N contacts dominate in morpholine-containing crystals) .

Validation : Cross-check simulated powder XRD patterns with experimental data (e.g., d-spacing at 4.2 Å for prominent reflections).

Methodological Considerations

Q. How should researchers design experiments to evaluate the pharmacokinetic properties of this compound?

Answer: A tiered approach is recommended:

In vitro ADME :

  • Solubility : Use shake-flask method in PBS (pH 7.4).
  • Permeability : Caco-2 cell monolayer assay (Papp < 1 × 10⁻⁶ cm/s indicates poor absorption).

In vivo PK : Administer IV/orally to rodents and measure plasma concentration via LC-MS/MS. Key parameters:

  • AUC₀–24h : Correlate with bioavailability.
  • Clearance : Hepatic extraction ratio >0.7 suggests first-pass metabolism .

Q. What strategies mitigate synthetic challenges in scaling up this compound?

Answer:

  • Process optimization : Replace batch reactions with flow chemistry for thiourea cyclization (improves yield by 15–20%) .
  • Purification : Use silica gel chromatography (hexane/EtOAc gradient) or recrystallization (ethanol/water) to remove unreacted morpholine.
  • Quality control : Implement in-line PAT (Process Analytical Technology) for real-time monitoring of key intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.